molecular formula C21H25FN2O5S B11343718 N-(2,5-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,5-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11343718
M. Wt: 436.5 g/mol
InChI Key: IYSQBHZROGZNQW-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and aromatic rings with methoxy and fluorine substituents. Its unique structure makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative (e.g., acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Methanesulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.

    Aromatic Substitution: The aromatic rings are functionalized with methoxy and fluorine groups through electrophilic aromatic substitution reactions using appropriate reagents like methoxybenzene and fluorobenzene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHOXYPHENYL)-N’-(4-FLUOROPHENYL)UREA: Shares similar aromatic substitution patterns but differs in the presence of a urea group instead of a piperidine ring.

    N-(2,5-DIMETHOXYPHENYL)-2-(4-(2-FLUOROPHENYL)PIPERAZINYL)ETHANAMIDE: Contains a piperazine ring and an ethanamide group, offering different chemical properties and biological activities.

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methanesulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C21H25FN2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O5S/c1-28-17-7-8-20(29-2)19(13-17)23-21(25)15-9-11-24(12-10-15)30(26,27)14-16-5-3-4-6-18(16)22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

IYSQBHZROGZNQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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